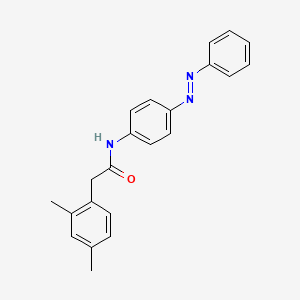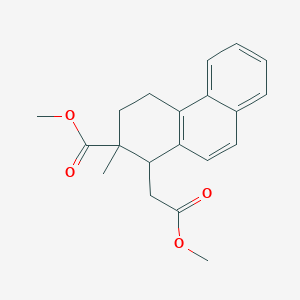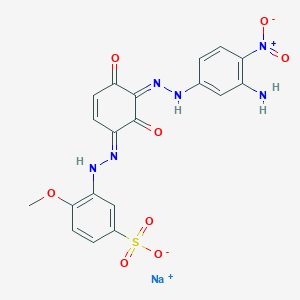
2-((3-Amino-4-nitrophenyl)azo)-4-((2-methoxy-5-sulfophenyl)azo)-1,3-benzenediol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, hydrazinylidene, dioxocyclohexenylidene, and methoxybenzenesulfonate
Preparation Methods
The synthesis of sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate involves multiple steps. The initial step typically includes the formation of the hydrazone linkage through the reaction of a hydrazine derivative with an aldehyde or ketone. This is followed by the introduction of the nitro group through nitration reactions, and the sulfonation of the aromatic ring to introduce the sulfonate group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation. Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and halogens for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The nitro and amino groups can participate in redox reactions, while the hydrazone linkage can interact with biological macromolecules. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its use in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and sulfonated aromatic compounds. Compared to these, sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
Hydrazone derivatives: Known for their use in organic synthesis and as intermediates in the production of pharmaceuticals.
Sulfonated aromatic compounds: Widely used in the dye and pigment industry for their color properties and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
67786-15-6 |
|---|---|
Molecular Formula |
C19H15N6NaO8S |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
sodium;3-[(2E)-2-[(5Z)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N6O8S.Na/c1-33-17-7-3-11(34(30,31)32)9-14(17)23-22-13-4-6-16(26)18(19(13)27)24-21-10-2-5-15(25(28)29)12(20)8-10;/h2-9,21,23H,20H2,1H3,(H,30,31,32);/q;+1/p-1/b22-13+,24-18-; |
InChI Key |
IQYSBTHONMXLRV-RGZCEJQESA-M |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N/N=C/2\C=CC(=O)/C(=N/NC3=CC(=C(C=C3)[N+](=O)[O-])N)/C2=O.[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])NN=C2C=CC(=O)C(=NNC3=CC(=C(C=C3)[N+](=O)[O-])N)C2=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
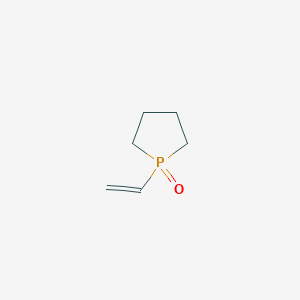
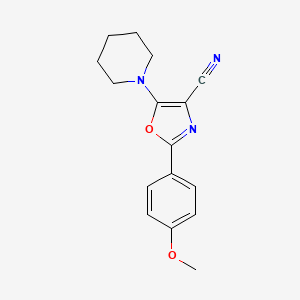
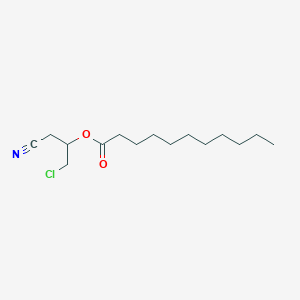
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
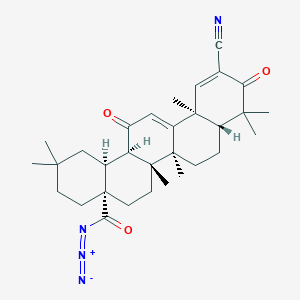
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)

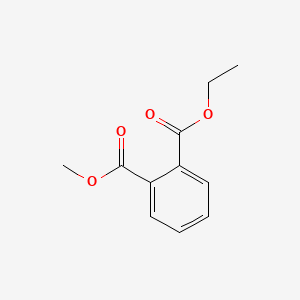
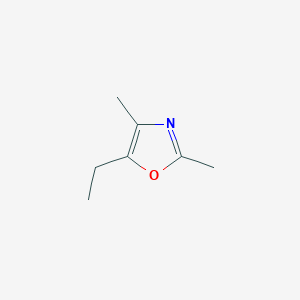
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
